

Comparative Guide: Structure-Activity Relationship of N-Benzyl Glycine Derivatives

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Compound of Interest

Compound Name: *[(4-Bromo-benzyl)-methyl-amino]-acetic acid*

Cat. No.: *B11732594*

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Executive Summary & Scaffold Analysis

N-benzyl glycine derivatives represent a versatile chemical scaffold in CNS drug discovery, serving as a bifurcation point between two distinct therapeutic classes: Anticonvulsants and Glycine Transporter 1 (GlyT1) Inhibitors.

While the parent compound N-benzylglycine (N-phenylmethylglycine) is often utilized as a synthetic intermediate or "peptoid" building block, its derivatives exhibit divergent biological activities based on the nature of the nitrogen substitution and the modification of the carboxyl terminus.

- For GlyT1 Inhibition: The N-benzyl group is generally inferior to N-methyl (sarcosine) substitutions. High-potency GlyT1 inhibitors (e.g., NFPS/ALX-5407) rely on N-methyl scaffolds with bulky lipophilic groups on the

- or

-carbons, not simple N-benzyl groups.

- For Anticonvulsant Activity: N-benzyl modifications, particularly when derivatized as carbamates (e.g., Z-glycine) or amides (e.g., N-benzylamides), significantly enhance blood-brain barrier (BBB) penetration and potency compared to native glycine.

This guide objectively compares these two pathways, providing experimental data to support the "Go/No-Go" decisions in lead optimization.

Structure-Activity Relationship (SAR) Analysis

The Core Scaffold

The N-benzyl glycine scaffold consists of three modifiable regions:

- The Phenyl Ring (Region A): Tolerates substitutions (F, Cl, OMe) to tune lipophilicity and metabolic stability.
- The Nitrogen Linker (Region B): Critical for determining mechanism.
 - Amine (–NH–CH₂–): Basic N-benzylglycines.[\[1\]](#)[\[2\]](#)
 - Carbamate (–O–CO–NH–): Z-Glycine derivatives (Anticonvulsant).[\[3\]](#)[\[4\]](#)
 - Methylated Amine (–N(Me)–): Sarcosine derivatives (GlyT1 targeting).[\[5\]](#)[\[6\]](#)
- The Carboxyl Terminus (Region C):
 - Free Acid: Poor BBB penetration; zwitterionic.
 - Amide/Ester: Prodrugs or active anticonvulsants (e.g., Benzylamides).[\[7\]](#)[\[8\]](#)[\[9\]](#)

Comparative SAR Matrix

Feature	GlyT1 Inhibition Pathway	Anticonvulsant Pathway
Nitrogen Substituent	N-Methyl (Sarcosine) is essential. N-Benzyl often reduces potency >100-fold.	N-Benzoyloxycarbonyl (Z) or N-Benzyl enhances lipophilicity and in vivo efficacy.
Carboxyl Modification	Free acid is often required for substrate-site binding.	Amidation (e.g., benzylamide) improves potency (ED50) and protective index (PI).[9]
Key Mechanism	Competitive/Non-competitive inhibition of GlyT1.	Modulation of unknown targets (non-NMDA/GlyR); potentially Na ⁺ channel modulation.
Lead Compound	NFPS (ALX-5407) (Sarcosine derivative)	Z-Glycine Benzylamide (N-benzyl derivative)

Comparative Performance Data

GlyT1 Inhibition Potency

The following table contrasts the potency of N-benzyl glycine derivatives against the industry-standard sarcosine derivatives. Note the significant drop in potency when the N-methyl group is replaced or when simple N-benzyl groups are used without additional lipophilic anchors.

Table 1: Inhibitory Potency on Human GlyT1 (CHO Cells)

Compound Class	Compound Name	Structure	IC50 (nM)	Mechanism	Ref
Standard	Sarcosine	N-methylglycine	~50,000	Competitive Substrate	[1]
High Potency	NFPS (ALX-5407)	N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine	15 - 30	Non-Competitive	[2]
Standard	Org 24598	N-methyl-N-[(4-trifluoromethyl)phenoxy]...glycine	20 - 50	Non-Competitive	[2]
N-Benzyl Analog	N-Benzylglycine	Ph-CH ₂ -NH-CH ₂ -COOH	>1,000,000	Inactive/Weak	[3]
N-Benzyl Analog	Z-Glycine	Ph-CH ₂ -O-CO-NH-CH ₂ -COOH	Inactive	No GlyT1 affinity	[4]

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Insight: For GlyT1 programs, avoid simple N-benzyl glycine cores. The N-methyl group (sarcosine) is a strict requirement for high-affinity binding in this pocket.

Anticonvulsant Efficacy (In Vivo)

In contrast to GlyT1, N-benzyl derivatives shine in anticonvulsant models (Maximal Electroshock - MES).[8] The N-benzyloxycarbonyl (Z) group acts as a lipophilic carrier, significantly outperforming native glycine.

Table 2: Anticonvulsant Activity in Mice (MES Test)

Compound	Dose (mg/kg)	Protection (%)	ED50 (mg/kg)	TD50 (mg/kg)	PI (TD50/ED50)
Glycine	1000-3000	< 20%	> 3000	N/A	< 1
Z-Glycine	200 (1 mmol)	100%	~150	> 500	> 3.3
Z-Glycine Benzylamide	30	100%	4.8	> 150	> 31
Phenytoin (Ref)	10	100%	9.5	65	6.8

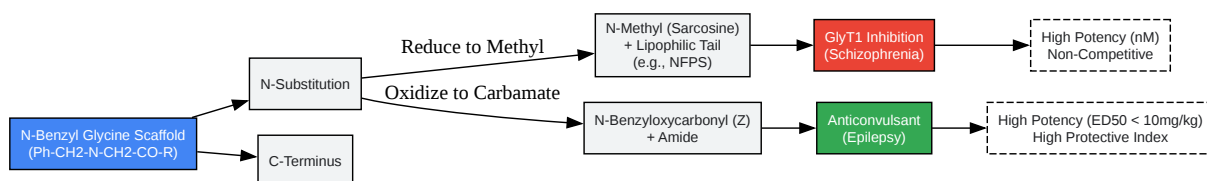
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Insight: Z-Glycine Benzylamide is a potent anticonvulsant lead, exhibiting an ED50 superior to Phenytoin in the MES test with a wider safety margin (Protective Index).[3]

Visualizations

SAR Decision Tree & Mechanism

The following diagram illustrates the divergent pathways for N-benzyl glycine derivatives.

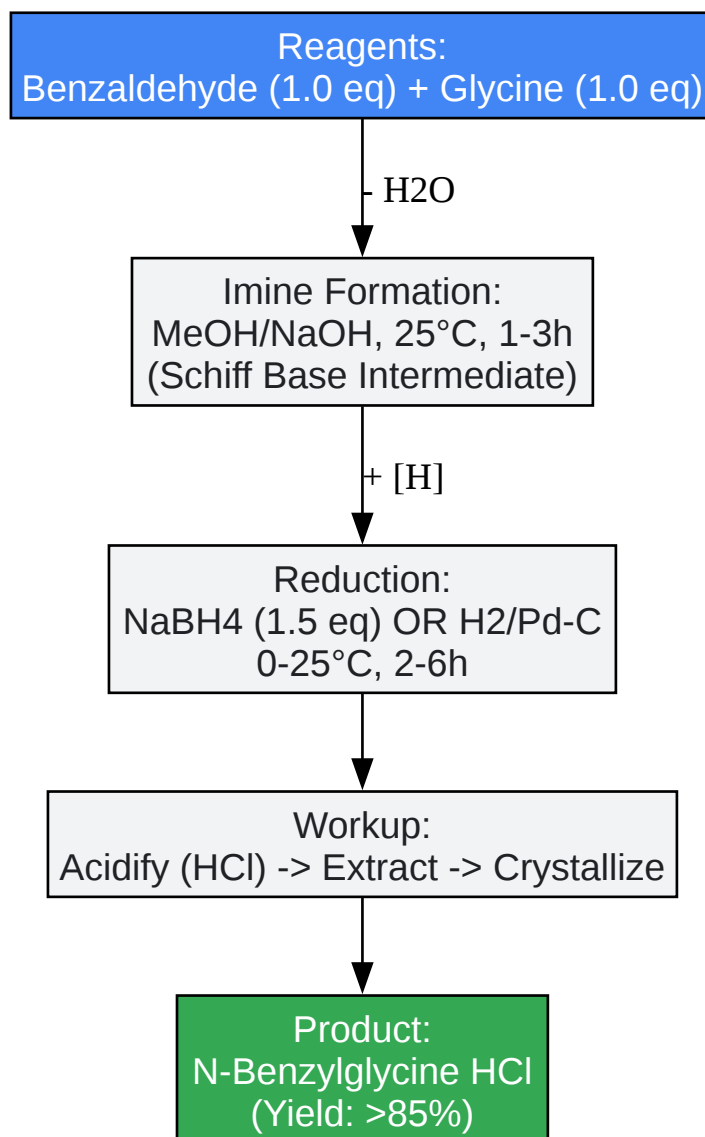


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Figure 1: Divergent SAR pathways. N-methylation leads to GlyT1 inhibitors, while N-benzyloxycarbonylation leads to anticonvulsants.

Synthesis Workflow: Reductive Amination

A robust protocol for synthesizing the core N-benzyl glycine scaffold.



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Figure 2: Standard reductive amination protocol for N-benzylglycine synthesis.

Experimental Protocols

Synthesis of N-Benzylglycine (Reductive Amination)

Validation: Self-validating via melting point (MP) and NMR.

- Imine Formation: Dissolve Glycine (10 mmol) and NaOH (10 mmol) in Methanol (20 mL). Add Benzaldehyde (10 mmol) dropwise. Stir at room temperature for 2 hours.
 - Checkpoint: Solution should turn yellow (Schiff base formation).
- Reduction: Cool the solution to 0°C. Add Sodium Borohydride (NaBH₄, 15 mmol) portion-wise over 30 minutes. Warm to room temperature and stir for 4 hours.
 - Safety: Evolution of hydrogen gas; perform in a fume hood.
- Workup: Quench with 1N HCl until pH ~2. Evaporate methanol. Dissolve residue in water and wash with Ethyl Acetate (to remove unreacted benzaldehyde). Neutralize aqueous layer to pH 7 (isoelectric point) to precipitate the zwitterion, or evaporate and recrystallize from Ethanol/Water.
- Characterization:
 - MP: 230–232°C (decomposition).
 - ¹H NMR (D₂O):
7.40 (m, 5H, Ar-H), 4.20 (s, 2H, Ph-CH₂), 3.55 (s, 2H, N-CH₂-COOH).

[³H]-Glycine Uptake Assay (GlyT1)

Purpose: To determine IC₅₀ values for GlyT1 inhibition.

- Cell Culture: Use CHO cells stably expressing human GlyT1b.
- Preparation: Wash cells twice with assay buffer (HBS: 150 mM NaCl, 10 mM HEPES, 1 mM CaCl₂, pH 7.4).
- Incubation: Incubate cells with test compound (0.1 nM – 100 nM) for 15 min at 37°C.

- Uptake: Initiate uptake by adding [3H]-Glycine (final concentration 50 nM, 20 Ci/mmol). Incubate for 10 min.
- Termination: Aspirate buffer and wash 3x with ice-cold HBS. Lyse cells with 0.1 N NaOH.
- Quantification: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression.

Maximal Electroshock (MES) Test

Purpose: To evaluate anticonvulsant efficacy in vivo.[8]

- Subjects: Male albino mice (20–25 g).
- Administration: Administer test compound (e.g., Z-Glycine Benzylamide) i.p. (suspended in 0.5% methylcellulose).
- Shock: Apply electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes 30 min post-dose.
- Endpoint: Absence of tonic hindlimb extension indicates protection.
- Analysis: Determine ED50 (dose protecting 50% of animals) using probit analysis.

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